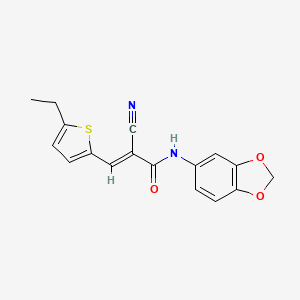

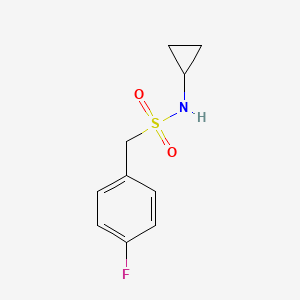

![molecular formula C17H18ClN3O3 B4583146 (4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)

(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (4-Chlorophenyl){1-[(4-Methyl-1,2,5-Oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone often involves multistep synthetic routes that include amidation, Friedel-Crafts acylation, and hydration steps, starting from accessible materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving reasonable overall yields (Zheng Rui, 2010).

Molecular Structure Analysis

The crystal structure of related compounds shows the piperidine ring adopting a chair conformation, with geometry around sulfur atoms being distorted tetrahedral. This information is crucial for understanding the molecular geometry and potential reactivity of the compound (S. B. Benakaprasad et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving (4-Chlorophenyl){1-[(4-Methyl-1,2,5-Oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone can include nucleophilic addition under various conditions, leading to functionalized products. These reactions are influenced by the presence of electron-withdrawing groups and the molecule's ability to form hydrogen bonds and π-π interactions, which are essential for its reactivity (P. Pouzet et al., 1998).

Physical Properties Analysis

The physical stability and properties such as thermal behavior are critical for understanding the applications and handling of this compound. Thermal analyses indicate stability over a broad temperature range, contributing to its utility in various chemical contexts (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The electronic structure, including HOMO-LUMO energy gaps and molecular electrostatic potential maps, provides insights into the compound's reactivity. These properties are essential for predicting reaction pathways and potential biological activity, helping guide further synthetic and application-oriented studies (C. Sivakumar et al., 2021).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthetic Pathways : The synthesis of compounds structurally related to "(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone" has been explored through various chemical reactions, including Friedel-Crafts acylation and amidation processes. These methods have proven effective in achieving high yields and obtaining compounds with complex structures (Zheng Rui, 2010) Research on the Synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride.

Crystal Structure and Molecular Interaction : Studies have also focused on the crystal structure and molecular interactions of related compounds, providing insights into their potential binding mechanisms and applications. For example, analysis of the crystal structure and molecular interactions of a cannabinoid receptor antagonist showcases the complex interplay between structural components and receptor binding (J. Shim et al., 2002) Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.

Potential Applications

Anticancer and Antimicrobial Activity : Compounds with structural similarities have been investigated for their potential anticancer and antimicrobial activities. A study on novel biologically potent heterocyclic compounds revealed promising results against cancer cell lines and pathogenic strains, highlighting the therapeutic potential of these compounds (Kanubhai D. Katariya et al., 2021) Synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents.

Thermal and Optical Properties : Research on the thermal, optical, and structural properties of related compounds has provided valuable information on their stability and potential applications in material science. For instance, thermal and optical studies, along with theoretical calculations, have been conducted to explore the properties of compounds that may find applications in pharmaceutical formulations or as materials with specific optical characteristics (C. S. Karthik et al., 2021) Thermal, optical, etching, structural studies and theoretical calculations of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime.

Propriétés

IUPAC Name |

1-[3-(4-chlorobenzoyl)piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-11-15(20-24-19-11)9-16(22)21-8-2-3-13(10-21)17(23)12-4-6-14(18)7-5-12/h4-7,13H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFICXYYAQJSDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24799715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

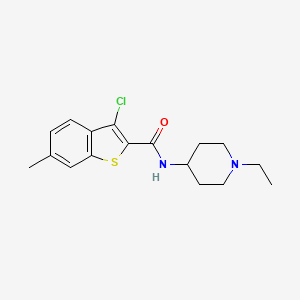

![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)

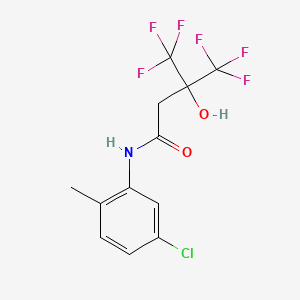

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

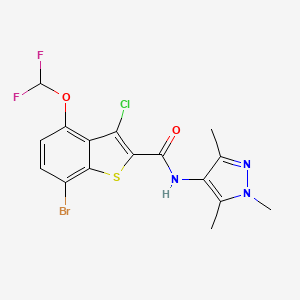

![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)

![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)

![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)